An In-depth Technical Guide to OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4][5][6][7][8] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and antiviral drugs.[1][2][3][4][6][8] The unique electronic properties and the ability of the quinoline ring system to interact with various biological targets make it a privileged structure in drug discovery. This guide focuses on a specific, yet underexplored derivative, OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine, providing a comprehensive overview of its chemical structure, proposed synthetic routes, predicted physicochemical and spectroscopic properties, and potential therapeutic applications based on the rich pharmacology of the quinoline class.
Chemical Structure and Properties
OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine is a small molecule featuring a 2-methylquinoline core linked to a hydroxylamine moiety via a methylene bridge. The presence of the hydroxylamine group introduces a unique functional handle for further chemical modifications and potential interactions with biological targets.
Molecular Formula: C₁₁H₁₂N₂O
Molecular Weight: 188.23 g/mol
CAS Number: 895589-18-1[9]
| Property | Predicted Value | Source |
| Molecular Weight | 188.23 g/mol | ChemScene[9] |
| XlogP | 1.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Polar Surface Area | 41.5 Ų | PubChem |
Proposed Synthetic Routes
The synthesis of OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine can be envisioned to start from the commercially available (2-Methylquinolin-4-yl)methanol. Two plausible synthetic strategies are outlined below, providing researchers with detailed, actionable protocols.
Protocol 1: Mitsunobu Reaction followed by Deprotection
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including O-alkylated hydroxylamines, with inversion of stereochemistry if a chiral center is present.[10][11][12][13][14] This route involves the reaction of the starting alcohol with N-hydroxyphthalimide, followed by the removal of the phthalimide protecting group.
Step-by-Step Methodology:
-
O-Alkylation using Mitsunobu Reaction:
-
To a solution of (2-Methylquinolin-4-yl)methanol (1.0 eq) and N-hydroxyphthalimide (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (PPh₃) (1.5 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred suspension, add diethyl azodicarboxylate (DIAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-((2-methylquinolin-4-yl)methoxy)phthalimide intermediate.
-
-
Deprotection of the Phthalimide Group:
-
Dissolve the phthalimide intermediate (1.0 eq) in ethanol (EtOH).
-
Add hydrazine hydrate (4.0-10.0 eq) to the solution.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine. Further purification can be achieved by crystallization or column chromatography.
-
Protocol 2: Mesylation and Nucleophilic Substitution
An alternative approach involves the conversion of the starting alcohol into a good leaving group, such as a mesylate, followed by nucleophilic substitution with a protected hydroxylamine derivative and subsequent deprotection.[15][16] This method avoids the often difficult-to-remove byproducts of the Mitsunobu reaction.
Step-by-Step Methodology:
-
Mesylation of the Alcohol:
-
Dissolve (2-Methylquinolin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triethylamine (Et₃N) (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-methylquinolin-4-yl)methyl methanesulfonate, which can often be used in the next step without further purification.
-
-
Nucleophilic Substitution with N-Boc-hydroxylamine:
-
To a solution of the crude mesylate (1.0 eq) and tert-butyl N-hydroxycarbamate (1.2 eq) in DCM, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) at room temperature.[15][16]
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield tert-butyl N-((2-methylquinolin-4-yl)methoxy)carbamate.
-
-
Deprotection of the N-Boc Group:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as diethyl ether (Et₂O) or 1,4-dioxane.
-
Add a solution of hydrochloric acid (HCl) in Et₂O or dioxane (e.g., 4 M) and stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the hydrochloride salt of the product may precipitate. The precipitate can be collected by filtration, or the solvent can be removed under reduced pressure to yield the crude product.
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate solution) and extracting with an organic solvent.
-
Predicted Spectroscopic Data
For the purpose of characterization, predicted ¹H and ¹³C NMR spectra are provided. These spectra are generated based on the chemical structure and can serve as a reference for experimental verification.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 8.05 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.95 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.70 (t, J = 7.6 Hz, 1H, Ar-H)
-
δ 7.50 (t, J = 7.6 Hz, 1H, Ar-H)
-
δ 7.40 (s, 1H, Ar-H)
-
δ 5.20 (s, 2H, O-CH₂-Ar)
-
δ 4.90 (br s, 2H, NH₂-O)
-
δ 2.70 (s, 3H, Ar-CH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 158.5 (C)
-
δ 148.0 (C)
-
δ 145.0 (C)
-
δ 130.0 (CH)
-
δ 129.5 (CH)
-
δ 127.0 (C)
-
δ 126.0 (CH)
-
δ 124.0 (CH)
-
δ 120.0 (CH)
-
δ 75.0 (O-CH₂)
-
δ 25.0 (CH₃)
Potential Applications and Biological Activities
While OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine has not been extensively studied, the broader class of quinoline derivatives exhibits a remarkable range of biological activities.[1][2][3][4][5][6][7][8] This suggests that the title compound could be a valuable lead for drug discovery programs.
-
Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways, including DNA synthesis and repair, cell cycle progression, and angiogenesis.[3][5][17] The 2-methylquinoline scaffold, in particular, has been incorporated into compounds with selective cytotoxicity against cancer cell lines.[17]
-
Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine and quinine.[1][2] Novel quinoline derivatives continue to be explored as potential treatments for drug-resistant malaria.
-
Antibacterial and Antifungal Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents.[2] The functionalization of the quinoline ring system offers opportunities to develop new antimicrobial agents to combat resistant pathogens.
-
Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents, including activity against HIV and other viruses.[1]
The hydroxylamine moiety in OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine could also impart unique biological activities or serve as a versatile chemical handle for the synthesis of more complex molecules, such as oximes and nitrones, which have their own diverse pharmacological profiles.
Conclusion
OOO-((2-Methylquinolin-4-yl)methyl)hydroxylamine represents an intriguing yet underexplored molecule within the pharmacologically significant quinoline family. This technical guide provides a solid foundation for researchers interested in this compound by offering detailed, plausible synthetic routes, predicted physicochemical and spectroscopic data, and a well-grounded rationale for its potential therapeutic applications. The methodologies and insights presented herein are intended to empower scientists in their efforts to synthesize, characterize, and evaluate this promising molecule, potentially unlocking new avenues in drug discovery and development.
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